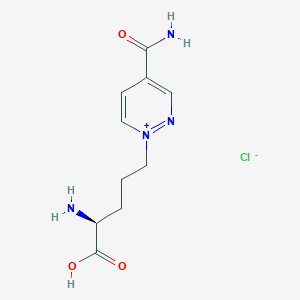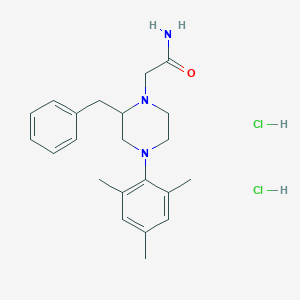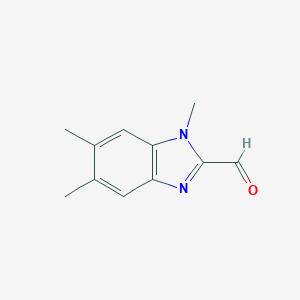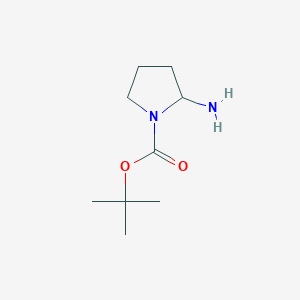
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride, commonly known as ACPD, is a chemical compound that has been extensively studied for its various applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors and has been used in several studies to understand the mechanism of action of these receptors.
Mécanisme D'action
ACPD acts as an agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that are activated by glutamate. Upon activation, these receptors activate various signaling pathways that lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. ACPD has been shown to activate the group I and group II metabotropic glutamate receptors, which are involved in the regulation of calcium signaling and synaptic plasticity.
Biochemical and Physiological Effects:
The activation of metabotropic glutamate receptors by ACPD leads to various biochemical and physiological effects. These include the modulation of calcium signaling, the regulation of synaptic plasticity, and the modulation of neurotransmitter release. ACPD has also been shown to have neuroprotective effects in several studies, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ACPD is a potent agonist of metabotropic glutamate receptors and has been extensively used in scientific research. The advantages of using ACPD include its high potency and selectivity for metabotropic glutamate receptors. However, ACPD has some limitations, including its short half-life and the need for high concentrations to activate the receptors. These limitations can be overcome by using other agonists or modulators of metabotropic glutamate receptors.
Orientations Futures
There are several future directions for research on ACPD and metabotropic glutamate receptors. These include the development of more potent and selective agonists and modulators of these receptors, the identification of novel signaling pathways activated by these receptors, and the exploration of the therapeutic potential of these receptors in various neurological disorders. Additionally, the role of metabotropic glutamate receptors in other physiological processes such as pain, addiction, and mood disorders can also be explored using ACPD and other tools.
Méthodes De Synthèse
The synthesis of ACPD involves the reaction of 4-(aminocarbonyl)pyridine with ethyl 4-bromobutyrate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain ACPD. The final product is obtained as a chloride salt by treating ACPD with hydrochloric acid.
Applications De Recherche Scientifique
ACPD has been extensively used in scientific research as a tool to study the mechanism of action of metabotropic glutamate receptors. It has been shown to be a potent agonist of these receptors and has been used in several studies to understand the signaling pathways activated by these receptors. ACPD has also been used to study the role of metabotropic glutamate receptors in synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
115920-43-9 |
|---|---|
Nom du produit |
(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride |
Formule moléculaire |
C10H16N4O3.Cl |
Poids moléculaire |
274.7 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride |
InChI |
InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1 |
Clé InChI |
UNLIMPSYAWNGDA-QRPNPIFTSA-N |
SMILES isomérique |
C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-] |
SMILES |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
SMILES canonique |
C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-] |
Synonymes |
Pyridazomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)











